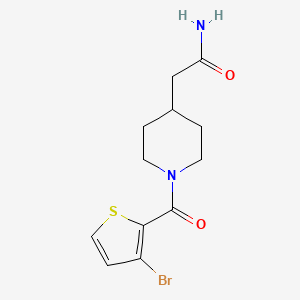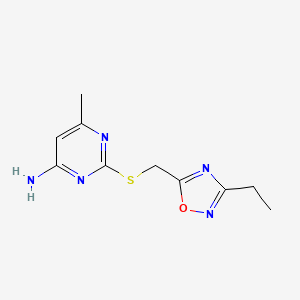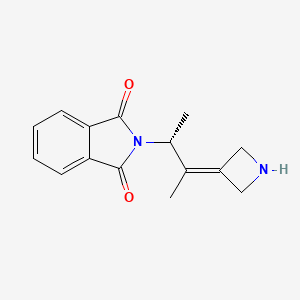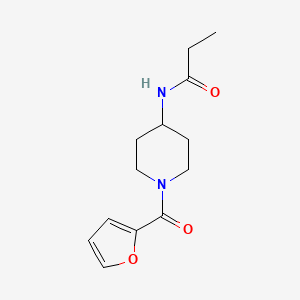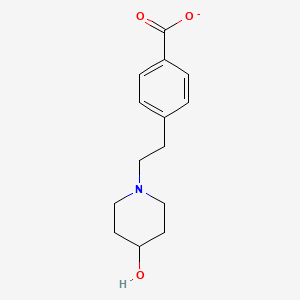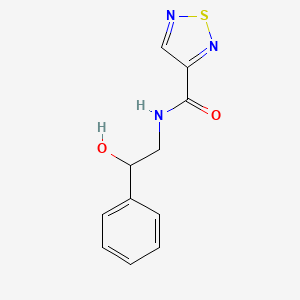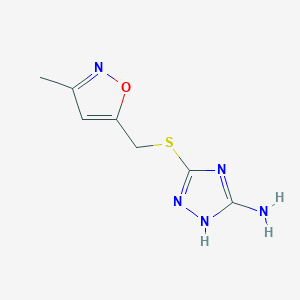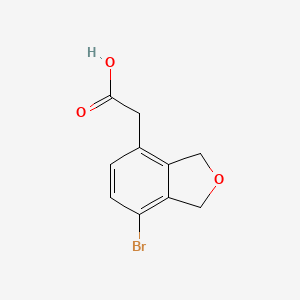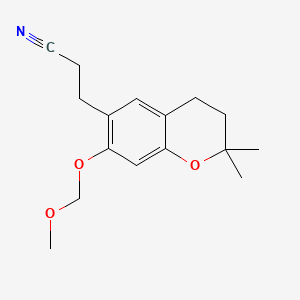
3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile is a complex organic compound with a unique structure that includes a chroman ring system, a methoxymethoxy group, and a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the chroman ring system followed by the introduction of the methoxymethoxy group and the propanenitrile group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-6-one derivatives, while reduction can produce primary amines.
Scientific Research Applications
3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The chroman ring system may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxypropanenitrile: A simpler nitrile compound with similar reactivity.
2,2-Dimethylchroman-6-yl derivatives: Compounds with similar chroman ring systems but different substituents.
Uniqueness
3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its methoxymethoxy group and chroman ring system make it a versatile compound for various applications.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
3-[7-(methoxymethoxy)-2,2-dimethyl-3,4-dihydrochromen-6-yl]propanenitrile |
InChI |
InChI=1S/C16H21NO3/c1-16(2)7-6-13-9-12(5-4-8-17)14(19-11-18-3)10-15(13)20-16/h9-10H,4-7,11H2,1-3H3 |
InChI Key |
LKQWWWPJVVPRAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC(=C(C=C2O1)OCOC)CCC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


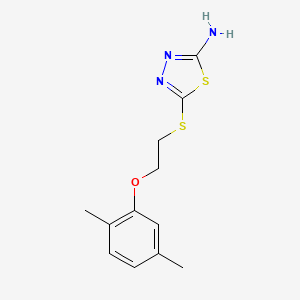
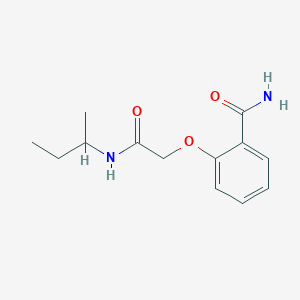
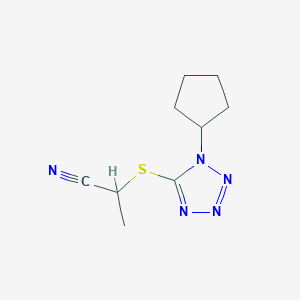
![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)
